molecular formula C11H14O4 B14281017 4-Hydroxybutyl phenyl carbonate CAS No. 137075-28-6

4-Hydroxybutyl phenyl carbonate

Cat. No.: B14281017
CAS No.: 137075-28-6
M. Wt: 210.23 g/mol
InChI Key: KVZSCIGTOPVIGR-UHFFFAOYSA-N
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Description

4-Hydroxybutyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 4-hydroxybutanol. The reaction is carried out under basic conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

PhOCOCl+HO(CH2)4OHPhOCOO(CH2)4OH+HCl\text{PhOCOCl} + \text{HO(CH}_2\text{)}_4\text{OH} \rightarrow \text{PhOCOO(CH}_2\text{)}_4\text{OH} + \text{HCl} PhOCOCl+HO(CH2​)4​OH→PhOCOO(CH2​)4​OH+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and minimizing heat exposure .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl phenyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of different substituted products.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products:

    Nucleophilic Substitution: Substituted carbonates.

    Esterification: Ester derivatives.

    Oxidation: Carbonyl compounds.

Mechanism of Action

The mechanism of action of 4-hydroxybutyl phenyl carbonate in chemical reactions typically involves nucleophilic attack on the carbonate group. The phenyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, its biocompatibility and biodegradability make it suitable for applications where gradual breakdown and assimilation are required .

Comparison with Similar Compounds

  • Bis(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (DHB–BPA)
  • Mono(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (MHB–BPA)

Comparison: 4-Hydroxybutyl phenyl carbonate is unique due to its specific structure, which combines a phenyl group with a 4-hydroxybutyl group. This structure imparts distinct properties, such as enhanced reactivity in nucleophilic substitution reactions and potential for use in biodegradable materials .

Properties

CAS No.

137075-28-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-hydroxybutyl phenyl carbonate

InChI

InChI=1S/C11H14O4/c12-8-4-5-9-14-11(13)15-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2

InChI Key

KVZSCIGTOPVIGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCCCCO

Origin of Product

United States

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